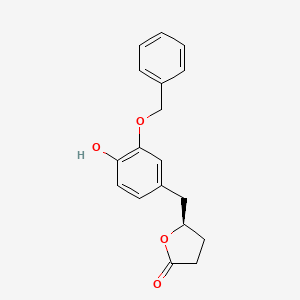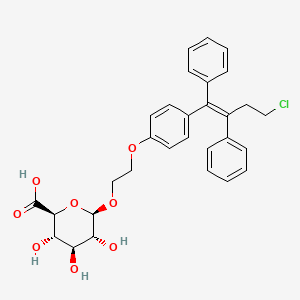
Benzyl-2-(cyanomethylene)piperazine-1-carboxylate (Mixture of Isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-2-(cyanomethylene)piperazine-1-carboxylate (Mixture of Isomers) is a chemical compound with the molecular formula C14H17N3O2. It is a mixture of isomers, meaning it contains different structural forms of the same molecular formula. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of benzyl chloride with piperazine-2-carboxylate in the presence of a cyanomethylene group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to ensure the purity and consistency of the product. The production process may also include purification steps, such as recrystallization or chromatography, to obtain the desired isomer mixture.
Chemical Reactions Analysis
Types of Reactions: Benzyl-2-(cyanomethylene)piperazine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The major products are substituted piperazines and benzyl derivatives.
Scientific Research Applications
Benzyl-2-(cyanomethylene)piperazine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is investigated for its potential therapeutic properties in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Benzyl-2-(cyanomethylene)piperazine-1-carboxylate is compared with other similar compounds, such as benzylpiperazine and cyanomethylpiperazine. The uniqueness of this compound lies in its specific structural features and the resulting biological activity. Similar compounds may have different substituents or functional groups, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
Benzylpiperazine
Cyanomethylpiperazine
Piperazine-2-carboxylate derivatives
This detailed article provides an overview of Benzyl-2-(cyanomethylene)piperazine-1-carboxylate (Mixture of Isomers), covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
benzyl (2Z)-2-(cyanomethylidene)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-6,16H,8-11H2/b13-6- |
InChI Key |
SBFZRHKXNIXHFQ-MLPAPPSSSA-N |
Isomeric SMILES |
C1CN(/C(=C\C#N)/CN1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(=CC#N)CN1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 4-[3-(3-amino-1H-pyrazol-5-yl)phenyl]piperazine-1-carboxylate](/img/structure/B15352729.png)


![4-[4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B15352744.png)
![1-[2-Deoxy-5-O-(triphenylmethyl)-ss-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3; 1-(2-Deoxy-5-O-trityl-ss-D-threo-pentofuranosyl)thymine-d3](/img/structure/B15352745.png)


![Bis[3-(trifluoromethyl)phenyl]ethyne](/img/structure/B15352763.png)


![2-[3-(1-benzofuran-2-yl)phenyl]-5-hydroxy-1H-pyrimidin-6-one](/img/structure/B15352802.png)

